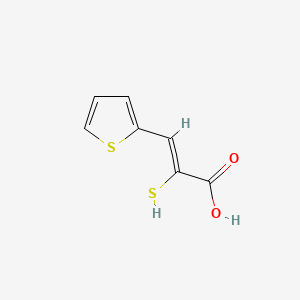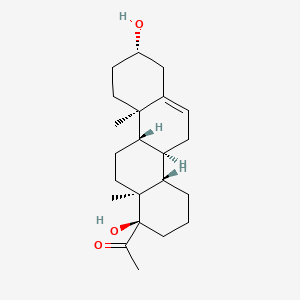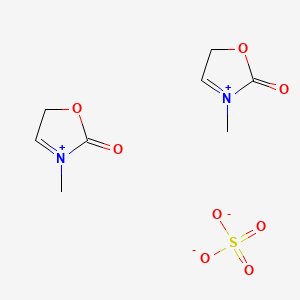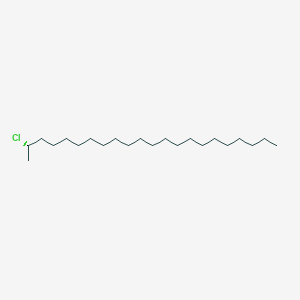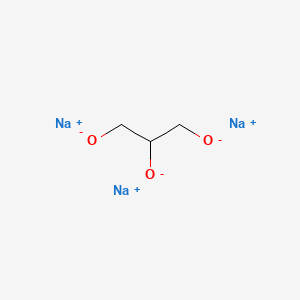
Hexadecyltrimethylammonium nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyltrimethylammonium nitrite is a quaternary ammonium compound with the chemical formula C19H42N2O2. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is particularly notable for its ability to modify surfaces and interact with biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyltrimethylammonium nitrite can be synthesized through the reaction of hexadecyltrimethylammonium bromide with silver nitrite. The reaction typically occurs in an aqueous medium, where the bromide ion is replaced by the nitrite ion. The reaction conditions often involve moderate temperatures and stirring to ensure complete ion exchange.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ion exchange processes. The starting material, hexadecyltrimethylammonium bromide, is reacted with a nitrite source under controlled conditions to produce the desired compound. The product is then purified through crystallization or other separation techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Hexadecyltrimethylammonium nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form amines and other nitrogen-containing compounds.
Substitution: The nitrite group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines.
Scientific Research Applications
Hexadecyltrimethylammonium nitrite has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: It is employed in cell lysis and membrane studies due to its ability to disrupt lipid bilayers.
Industry: It is used in the formulation of detergents, emulsifiers, and other surface-active agents.
Mechanism of Action
The mechanism of action of hexadecyltrimethylammonium nitrite involves its interaction with lipid membranes and proteins. The compound’s quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Hexadecyltrimethylammonium nitrite can be compared with other quaternary ammonium compounds such as:
Hexadecyltrimethylammonium bromide: Similar in structure but contains a bromide ion instead of a nitrite ion.
Cetrimonium chloride: Another quaternary ammonium compound used in similar applications but with a chloride ion.
Cetrimonium stearate: Contains a stearate ion and is used in cosmetics and personal care products.
This compound is unique due to its specific nitrite ion, which imparts distinct chemical properties and reactivity compared to its counterparts.
Properties
CAS No. |
3084-33-1 |
|---|---|
Molecular Formula |
C19H42N2O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium;nitrite |
InChI |
InChI=1S/C19H42N.HNO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;2-1-3/h5-19H2,1-4H3;(H,2,3)/q+1;/p-1 |
InChI Key |
KIPYNWHZUMMNGC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.N(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
